3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Description

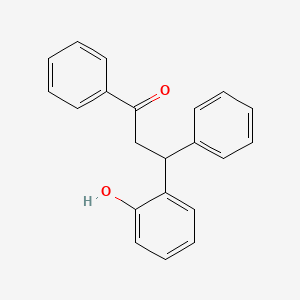

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a β-diketone derivative featuring a central propan-1-one scaffold substituted with two phenyl groups and a 2-hydroxyphenyl moiety. The ortho-hydroxyphenyl group introduces intramolecular hydrogen bonding, influencing its stability, electronic properties, and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSAPBMBVZHFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257776 | |

| Record name | 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4376-83-4 | |

| Record name | 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: 3-(2-Oxophenyl)-1,3-diphenylpropan-1-one.

Reduction: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-ol.

Substitution: 3-(2-Nitrophenyl)-1,3-diphenylpropan-1-one (nitration product).

Scientific Research Applications

Chemistry: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in material science.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Dibenzoylmethanes (DBMs)

- Example Compounds :

- Comparison: DBMs share the 1,3-propanedione core but differ in substituents (e.g., methyl or methoxy groups on the phenyl rings).

Chalcone Derivatives

- Example Compounds :

- Comparison: Chalcones feature an α,β-unsaturated ketone system, enhancing conjugation and NLO properties. The target compound’s saturated propanone scaffold may exhibit lower polarizability but improved thermal stability compared to chalcones .

Epoxy Derivatives

Electronic and Optical Properties

Nonlinear Optical (NLO) Behavior

- Key Findings: Chalcone 2 (4-chlorophenyl substituent) exhibits a first-order hyperpolarizability (β) of 28.4 × 10⁻³⁰ esu, surpassing urea (β = 0.65 × 10⁻³⁰ esu) due to extended conjugation . The target compound’s β-diketone structure may show moderate NLO activity, but DFT studies suggest chalcones generally outperform propanones in this regard .

DFT Insights

- The HOMO-LUMO gap of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is 3.82 eV, indicating high chemical reactivity . Comparable data for the target compound is lacking, but its saturated structure likely results in a larger HOMO-LUMO gap and lower reactivity.

Antioxidant Properties

IC₅₀ Values (DPPH Assay) :

Compound IC₅₀ (µg/mL) Chalcone 1 (4-hydroxyphenyl derivative) 4.12 Chalcone 2 (4-chlorophenyl derivative) 5.78 Ascorbic Acid (Reference) 2.17 - Comparison :

The hydroxyl group at the ortho position in the target compound may enhance radical scavenging, but direct antioxidant data is needed for validation.

Anti-Proliferative Activity

- Indole-containing analogs (e.g., 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one) show IC₅₀ values of 12–18 µM against cancer cell lines, attributed to the indole moiety’s planar structure .

Stability and Reactivity

- Photostability :

DBMs with electron-donating groups (e.g., methoxy) exhibit reduced photo-degradation compared to hydroxyl-substituted analogs . The target compound’s ortho-hydroxyl group may increase susceptibility to UV-induced degradation. - Synthetic Yield: Epoxy derivatives like 2'-methyl-2,3-epoxy-1,3-diphenylpropan-1-one are synthesized in 80% yield via acid-catalyzed reactions , suggesting efficient routes for similar propanones.

Biological Activity

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, also known as (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Two phenyl rings : These contribute to its stability and reactivity.

- Hydroxy group : Positioned at the 2-position of one of the phenyl rings, which influences its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation. For instance, it has been noted to inhibit pro-inflammatory cytokines in various cellular models.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is implicated in neurodegenerative diseases. In particular, derivatives of 1,3-diphenylpropan-1-one have shown promise in enhancing cognitive function and reducing neuroinflammation in animal models .

The biological activity of this compound is mediated through several mechanisms:

- Interaction with Enzymes : The compound can interact with various enzymes and receptors, modulating their activity. For example, it influences signaling pathways related to inflammation and oxidative stress .

- Cell Signaling Pathways : It affects cell signaling pathways that are crucial for maintaining cellular homeostasis and response to stress .

- Redox State Modulation : The compound may alter the redox state within cells, impacting various biochemical reactions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antioxidant and anti-inflammatory effects. For instance:

- Antioxidant Activity : The compound showed a high radical scavenging capacity in assays measuring DPPH and ABTS radicals.

- Anti-inflammatory Activity : In cellular models of inflammation, it significantly reduced the levels of TNF-alpha and IL-6.

In Vivo Studies

Animal studies have provided insights into the therapeutic potential of this compound:

- A study highlighted its efficacy in reducing pain and inflammation in models of acute inflammatory pain .

- Another investigation reported cognitive enhancement in mice treated with derivatives of this compound, suggesting its potential application in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one | Hydroxy at para position | Moderate antioxidant |

| 3-(2-Methoxyphenyl)-1,3-diphenylpropan-1-one | Methoxy instead of hydroxy | Reduced anti-inflammatory |

| 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-2-one | Carbonyl at different position | Unique reactivity profile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one, and how can reaction conditions be optimized?

- Methodology : The Claisen-Schmidt condensation is widely used, involving the base-catalyzed reaction of 2-hydroxyacetophenone with substituted benzaldehydes. Ethanol or methanol with aqueous NaOH (e.g., 40% NaOH) at 0–5°C is typical. Reaction progress is monitored via TLC (hexane/ethyl acetate), and yields are optimized by controlling stoichiometry (1:1 molar ratio of ketone to aldehyde) and reaction time (4–6 hours). Recrystallization from ethanol/dichloromethane (1:1) improves purity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for the α,β-unsaturated ketone proton (δ 7.4–8.2 ppm, doublet for trans-configuration) and hydroxyl proton (δ 9–10 ppm, broad singlet). Aromatic protons from phenyl groups appear as multiplets (δ 6.8–7.6 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 190–200 ppm, while enone carbons (Cα and Cβ) appear at δ 120–140 ppm. Aromatic carbons range from δ 110–160 ppm. DMSO-d₆ or CDCl₃ are common solvents. Compare with literature data for analogous chalcones .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. For high-purity crystals, slow evaporation of a dichloromethane/ethanol (1:1) solution is used. Centrifugation and washing with cold ethanol remove residual solvents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural characterization?

- Methodology :

- DEPT-135/HSQC : Assign ambiguous carbons and protons by differentiating CH₃, CH₂, CH, and quaternary carbons.

- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing peak broadening or splitting at elevated temperatures.

- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen bonding patterns (e.g., O–H···O interactions in the crystal lattice) .

Q. What solvent systems and catalysts enhance the selectivity of the Claisen-Schmidt condensation for this compound?

- Methodology : Polar aprotic solvents (e.g., DMF) with piperidine or pyrrolidine catalysts improve enolate formation and reduce side reactions. Microwave-assisted synthesis (60–80°C, 20–30 minutes) enhances yield (up to 85%) and selectivity. Solvent-free conditions under grinding (mechanochemistry) are also explored for greener synthesis .

Q. How can reaction kinetics and mechanistic pathways be studied for this synthesis?

- Methodology :

- UV-Vis Spectroscopy : Monitor enolate intermediate formation at λ ~300 nm.

- HPLC/MS : Track real-time conversion rates and identify transient intermediates.

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to elucidate the role of electron-withdrawing/donating groups on reaction barriers .

Q. What computational tools are effective for analyzing the electronic properties of this compound?

- Methodology :

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- SHELX Software : Refine X-ray diffraction data to determine bond angles, torsion angles, and hydrogen-bonding networks. SHELXL is preferred for high-resolution data .

Q. How does this compound interact with transition metals, and what are its coordination chemistry applications?

- Methodology :

- Potentiometric Titration : Determine stability constants (log K) with Co(II), Ni(II), or Cu(II) in ethanol-water mixtures.

- Single-Crystal Analysis : Characterize metal complexes (e.g., Cu-O chelation) via X-ray diffraction.

- Cyclic Voltammetry : Investigate redox behavior (e.g., quasi-reversible peaks at E₁/₂ = −0.2 to +0.5 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.